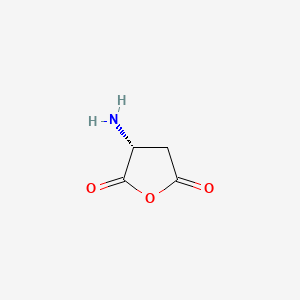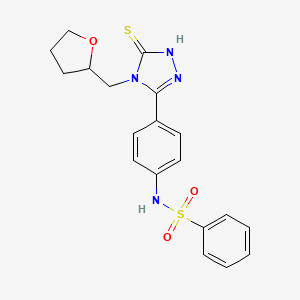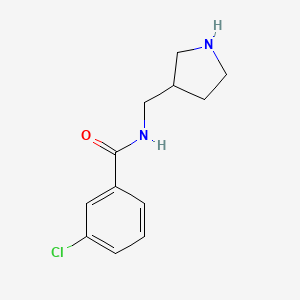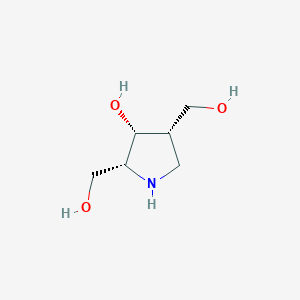
((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol: is a chiral organic compound featuring a pyrrolidine ring with hydroxyl groups at the 3rd and 4th positions and methanol groups at the 2nd and 4th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol may involve:
Large-scale reactors: To handle the volume of reactants and products.
Continuous flow systems: For efficient and consistent production.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form different alcohols or amines.
Substitution: The methanol groups can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Nucleophiles: Including halides, amines, or thiols for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary alcohols.
Substitution Products: Various functionalized pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Due to its stereochemistry, it can be used in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibition: Potential use in studying enzyme mechanisms by acting as an inhibitor or substrate analog.
Biochemical Pathways: Investigating its role in various biochemical pathways due to its structural similarity to natural compounds.
Medicine
Drug Development: Exploring its potential as a pharmacophore in the development of new drugs.
Therapeutic Agents: Potential use in designing therapeutic agents for various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors due to its structural features.
Pathways: Modulating biochemical pathways by acting as a substrate, inhibitor, or activator.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol: can be compared with other hydroxylated pyrrolidine derivatives such as:
Uniqueness
- Stereochemistry : The specific arrangement of hydroxyl and methanol groups in ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol provides unique reactivity and selectivity in chemical reactions.
- Functional Groups : The presence of both hydroxyl and methanol groups allows for diverse chemical transformations and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(2R,3R,4S)-2,4-bis(hydroxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO3/c8-2-4-1-7-5(3-9)6(4)10/h4-10H,1-3H2/t4-,5+,6+/m0/s1 |
Clé InChI |
WMFOQNKUMMYDQW-KVQBGUIXSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H](N1)CO)O)CO |
SMILES canonique |
C1C(C(C(N1)CO)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


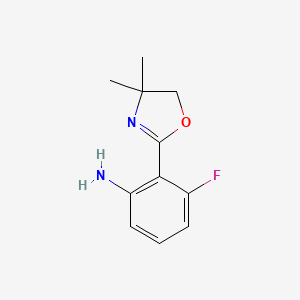
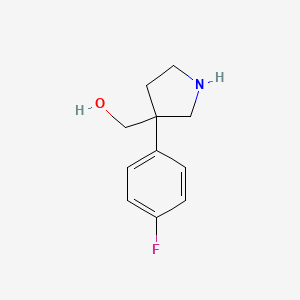
![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)
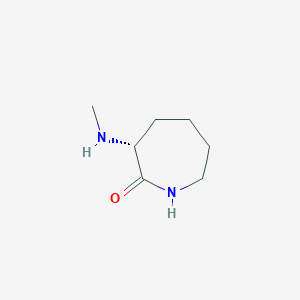
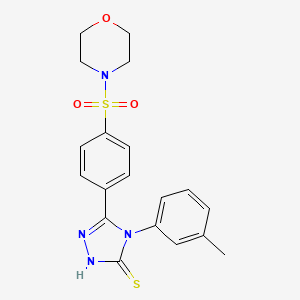
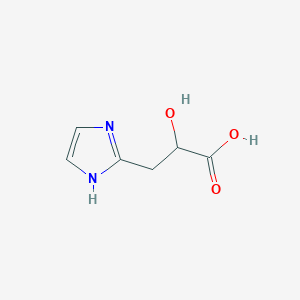
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B11765568.png)

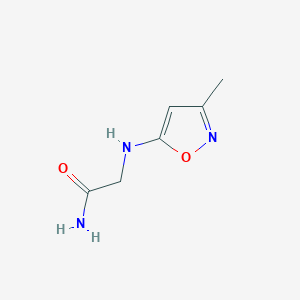
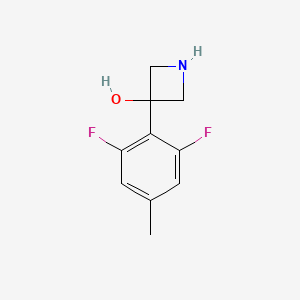
![1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride](/img/structure/B11765590.png)
